molecular formula C19H19NO7S B11011719 Dimethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11011719
M. Wt: 405.4 g/mol
InChI Key: LLKWSCFGQKEENE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with terephthalic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino linkage allows the compound to interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-({2-[(4-METHYLPHENYL)SULFONYL]ACETYL}AMINO)TEREPHTHALATE is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications .

Properties

Molecular Formula

C19H19NO7S

Molecular Weight

405.4 g/mol

IUPAC Name

dimethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H19NO7S/c1-12-4-7-14(8-5-12)28(24,25)11-17(21)20-16-10-13(18(22)26-2)6-9-15(16)19(23)27-3/h4-10H,11H2,1-3H3,(H,20,21)

InChI Key

LLKWSCFGQKEENE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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